7-nitro-3H-benzimidazol-5-amine
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Overview
Description
7-nitro-3H-benzimidazol-5-amine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound this compound features a nitro group at the 7th position and an amine group at the 5th position on the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3H-benzimidazol-5-amine typically involves the nitration of 3H-benzimidazole followed by amination. One common method includes the nitration of 3H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to reduction and subsequent amination to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as cerium (IV) and cerium (III) in the presence of hydrogen peroxide have been reported to facilitate the oxidation and subsequent amination steps .
Chemical Reactions Analysis
Types of Reactions
7-nitro-3H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3H-benzimidazol-5,7-diamine.
Substitution: Formation of various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an anticancer and antiviral agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for dyes and pigments .
Mechanism of Action
The mechanism of action of 7-nitro-3H-benzimidazol-5-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions disrupt essential biological processes, contributing to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-nitrobenzimidazole
- 5-nitrobenzimidazole
- 2-amino-5-nitrobenzimidazole
Uniqueness
7-nitro-3H-benzimidazol-5-amine is unique due to the specific positioning of the nitro and amine groups, which influence its reactivity and biological activity.
Properties
CAS No. |
10597-50-9 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.151 |
IUPAC Name |
7-nitro-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H6N4O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,8H2,(H,9,10) |
InChI Key |
QMBNSEHVRPVFQY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)N |
Synonyms |
1H-Benzimidazol-5-amine,7-nitro-(9CI) |
Origin of Product |
United States |
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